molecular formula C15H13NO3 B12756123 Dinoxyline CAS No. 757176-96-8

Dinoxyline

Cat. No.: B12756123
CAS No.: 757176-96-8
M. Wt: 255.27 g/mol
InChI Key: QOHSTVKJXZTEOL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Dinoxyline involves several steps, starting with the preparation of the core structure, which is a tetrahydrochromenoisoquinoline derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Dinoxyline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

Dinoxyline has several scientific research applications, including:

Mechanism of Action

Dinoxyline exerts its effects by acting as a full agonist at all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). It binds to these receptors and activates them, leading to the activation of downstream signaling pathways. This activation can result in various physiological effects, including modulation of motor control, cognition, and reward mechanisms .

Comparison with Similar Compounds

Dinoxyline is unique in its ability to act as a full agonist at all five dopamine receptor subtypes. Similar compounds include:

These compounds differ in their receptor selectivity and efficacy, making this compound a valuable tool for comprehensive studies of dopamine receptor functions.

Properties

CAS No.

757176-96-8

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

8-oxa-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5,6-diol

InChI

InChI=1S/C15H13NO3/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18/h1-5,10,16-18H,6-7H2

InChI Key

QOHSTVKJXZTEOL-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1

Origin of Product

United States

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